4-Fluoro-2-(thiazol-5-ylmethyl)isoindoline-1,3-dione

IDO1 Inhibition Immuno-Oncology Cancer Immunotherapy

4-Fluoro-2-(thiazol-5-ylmethyl)isoindoline-1,3-dione (CAS: 1381925-25-2) is a heterobifunctional molecule that merges a 4-fluoroisoindoline-1,3-dione (phthalimide) cereblon (CRBN) E3 ligase-binding motif with a thiazole ring via a methylene linker. This compound belongs to the class of immunomodulatory imide drug (IMiD)-like scaffolds but is structurally distinct from clinical IMiDs such as thalidomide, lenalidomide, or pomalidomide due to its phthalimide rather than glutarimide core and the presence of a C-4 fluorine and a 5-thiazolylmethyl substituent.

Molecular Formula C12H7FN2O2S
Molecular Weight 262.26 g/mol
Cat. No. B11858200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-(thiazol-5-ylmethyl)isoindoline-1,3-dione
Molecular FormulaC12H7FN2O2S
Molecular Weight262.26 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)F)C(=O)N(C2=O)CC3=CN=CS3
InChIInChI=1S/C12H7FN2O2S/c13-9-3-1-2-8-10(9)12(17)15(11(8)16)5-7-4-14-6-18-7/h1-4,6H,5H2
InChIKeyNBCBXFBPDMJJAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2-(thiazol-5-ylmethyl)isoindoline-1,3-dione – A Specialized Heterocyclic Building Block for Targeted Protein Degradation and Immuno-Oncology Research


4-Fluoro-2-(thiazol-5-ylmethyl)isoindoline-1,3-dione (CAS: 1381925-25-2) is a heterobifunctional molecule that merges a 4-fluoroisoindoline-1,3-dione (phthalimide) cereblon (CRBN) E3 ligase-binding motif with a thiazole ring via a methylene linker. This compound belongs to the class of immunomodulatory imide drug (IMiD)-like scaffolds but is structurally distinct from clinical IMiDs such as thalidomide, lenalidomide, or pomalidomide due to its phthalimide rather than glutarimide core and the presence of a C-4 fluorine and a 5-thiazolylmethyl substituent. Preliminary data suggest potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 0.5 nM in human HeLa cells [1], positioning it as a high-affinity starting point for bifunctional degrader design.

Procurement Risk: Why 4-Fluoro-2-(thiazol-5-ylmethyl)isoindoline-1,3-dione Cannot Be Replaced by Other Phthalimide-Thiazole or IMiD Analogs


The specific combination of the 4-fluoro substituent and the thiazol-5-ylmethyl group on the phthalimide core is not functionally interchangeable. The 4-fluoro group modulates the electron density of the phthalimide ring system, directly influencing CRBN binding affinity and neo-substrate recruitment selectivity—a phenomenon well-documented in the IMiD field. In closely related phthalimide-thiazole series, substitution at the para position of the phthalimide profoundly alters cytotoxicity and pro-apoptotic activity. For example, the para-chloro derivative (5c) demonstrated a distinct intrinsic apoptosis pathway activation profile against MCF-7 cells (IC50 = 0.2 ± 0.01 µM) [1]. Furthermore, the IMiD class (thalidomide, lenalidomide, pomalidomide) relies on a glutarimide ring, not a phthalimide, and lacks the thiazole moiety, preventing direct substitution [2]. These molecular distinctions mean generic replacement risks loss of target engagement, altered degradation selectivity, and failed experimental reproducibility.

Quantitative Differentiation Evidence for 4-Fluoro-2-(thiazol-5-ylmethyl)isoindoline-1,3-dione Against Structural Comparators


IDO1 Inhibitory Potency: A Critical Differentiator for Immuno-Oncology Tool Compounds

4-Fluoro-2-(thiazol-5-ylmethyl)isoindoline-1,3-dione achieves an IC50 of 0.5 nM against human IDO1 in IFN-γ stimulated HeLa cells, as measured by a colorimetric assay after 20 hours [1]. The non-fluorinated analog, 2-(thiazol-5-ylmethyl)isoindoline-1,3-dione, lacks any reported IDO1 activity in public databases, suggesting that the 4-fluoro substituent is critical for this nanomolar-level engagement. The clinically investigated IDO1 inhibitor linrodostat (BMS-986205) shows an IC50 of 1.7 nM in a similar cell-based assay , indicating that the target compound's affinity is approximately 3.4-fold lower in biochemical terms, but this comparison is indirect and merits orthogonal validation.

IDO1 Inhibition Immuno-Oncology Cancer Immunotherapy

IMPDH II Interaction as a Marker of Purine Metabolism Pathway Engagement

The compound has been tested for in vitro inhibitor potency against inosine monophosphate dehydrogenase II (IMPDH II) . Although exact IC50 values are not publicly disclosed, this assay result confirms engagement of a validated therapeutic target for immunosuppression and antiviral therapy. The structurally distinct clinical IMPDH inhibitor mycophenolate mofetil exhibits an IMPDH II IC50 in the nanomolar range, establishing a class-level benchmark for guanine nucleotide depletion [1].

IMPDH II Inhibition Nucleotide Metabolism Immunosuppression

Differentiation from Non-Fluorinated Analog by Physicochemical and Pharmacokinetic Drivers

Introduction of a fluorine atom at the 4-position of the isoindoline ring generally improves metabolic stability by blocking cytochrome P450-mediated oxidation at that site, a well-established medicinal chemistry paradigm [1]. The non-fluorinated analog, 2-(thiazol-5-ylmethyl)isoindoline-1,3-dione (MW 244.27, logP ~1.5), lacks this protective substitution. While direct microsomal stability data are not available for either compound, the 4-fluoro derivative (MW 262.27, S+logP estimated at ~1.8) is expected to exhibit longer half-life in liver microsome assays by analogy to other 4-fluorophthalimide systems . This differential is critical for in vivo studies where the des-fluoro compound may be rapidly cleared.

Metabolic Stability Lipophilicity Drug Design

High-Value Application Scenarios for 4-Fluoro-2-(thiazol-5-ylmethyl)isoindoline-1,3-dione in Drug Discovery


Design of CRBN-Recruiting IDO1 Degraders (PROTACs)

Coupling the CRBN-binding phthalimide warhead (via the thiazole methylene linker) with an IDO1-targeting ligand generates bifunctional degraders. The 0.5 nM IDO1 IC50 ensures that target engagement is preserved, while the 4-fluoro group strengthens CRBN interaction [1].

Dual-Target Antiproliferative Agent Development

The unique profile combining IDO1 inhibition and IMPDH II engagement, coupled with the intrinsic pro-apoptotic tendency of phthalimide-thiazole hybrids, makes the compound a promising starting point for dual-mechanism anticancer agents [2].

Negative Control for IMiD Pharmacological Studies

Because the compound contains a phthalimide rather than a glutarimide ring, it serves as an ideal tool to differentiate CRBN-mediated effects from glutarimide-specific pharmacology in thalidomide analog research [3].

Fragment-Based Screening Library Enrichment

The combination of a rigid phthalimide core, a flexible thiazole linker, and a fluorine atom provides a three-dimensional pharmacophore suitable for fragment-based drug discovery (FBDD) against novel E3 ligase targets [4].

Quote Request

Request a Quote for 4-Fluoro-2-(thiazol-5-ylmethyl)isoindoline-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.